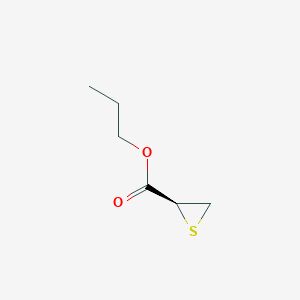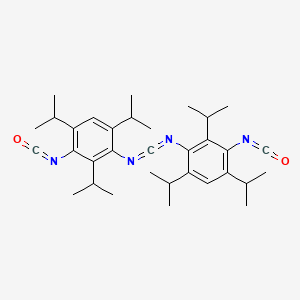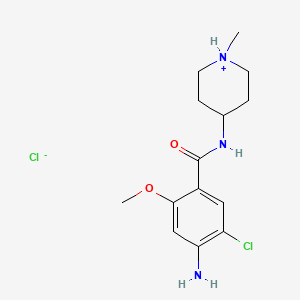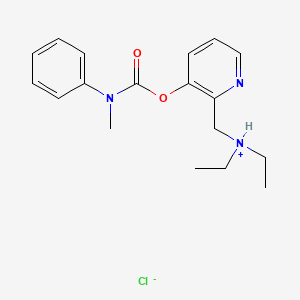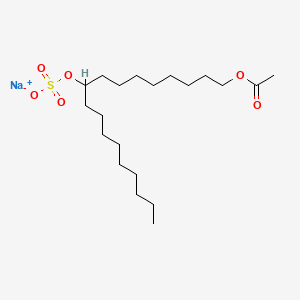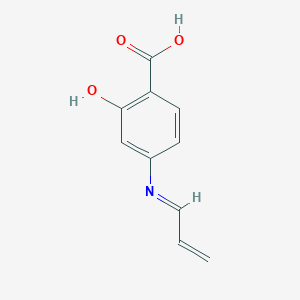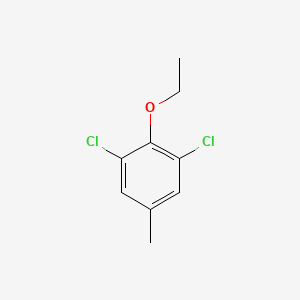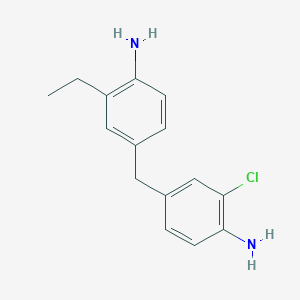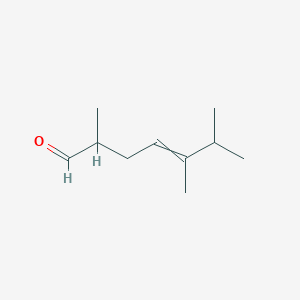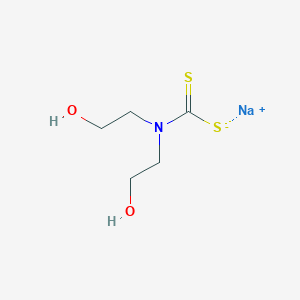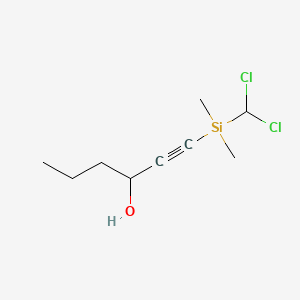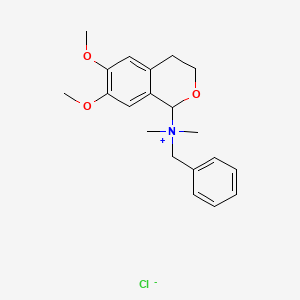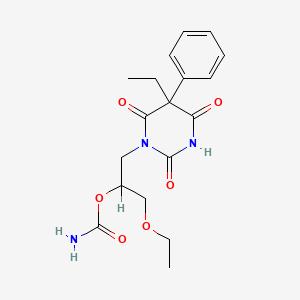![molecular formula C12H16Cl3NO3 B13786163 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 64046-52-2](/img/structure/B13786163.png)
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a heterocyclic organic compound with the molecular formula C12H16Cl3NO3 and a molecular weight of 328.619 g/mol . . This compound is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves the reaction of 2,4-dichlorophenoxyacetic acid with dimethylaminoethanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Analyse Des Réactions Chimiques
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparaison Avec Des Composés Similaires
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2-(2,4-Dichlorophenoxy)acetyl chloride: Another related compound used in organic synthesis.
2,4,5-Trichlorophenoxyacetic acid: A compound with similar herbicidal properties but with an additional chlorine atom.
The uniqueness of this compound lies in its specific ester and amine functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
64046-52-2 |
|---|---|
Formule moléculaire |
C12H16Cl3NO3 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15Cl2NO3.ClH/c1-15(2)5-6-17-12(16)8-18-11-4-3-9(13)7-10(11)14;/h3-4,7H,5-6,8H2,1-2H3;1H |
Clé InChI |
GFGAOQSSHHPCRD-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


